Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
描述
Structural Significance of Bicyclic Heterocycles in Medicinal Chemistry
Bicyclic heterocycles represent fundamental architectural elements in medicinal chemistry, with pyrazolo[1,5-a]pyrimidines exemplifying the structural principles that make these systems particularly valuable for drug design. The significance of bicyclic heterocycles in pharmaceutical applications stems from their ability to provide rigid frameworks that can precisely position functional groups for optimal interaction with biological targets. Heterocyclic compounds constitute a critical component of the pharmaceutical landscape, with statistical analyses indicating that more than eighty-five percent of all biologically active chemical entities contain heterocyclic rings, reflecting their central role in modern drug design.
The structural features of pyrazolo[1,5-a]pyrimidines contribute to their exceptional pharmaceutical properties through several mechanisms. The bicyclic framework provides conformational rigidity that enhances binding affinity and selectivity for target proteins, while the heteroatoms within the ring system offer opportunities for hydrogen bonding and electrostatic interactions. These structural characteristics enable pyrazolo[1,5-a]pyrimidine derivatives to engage with diverse biological targets, including gamma-aminobutyric acid receptors, carbonic anhydrases, and various kinases, demonstrating their broad therapeutic potential.
The arrangement of nitrogen atoms within the pyrazolo[1,5-a]pyrimidine scaffold creates distinct electronic environments that influence both chemical reactivity and biological activity. The electron-rich nature of the pyrazole ring contrasts with the electron-deficient pyrimidine moiety, creating a heterocyclic system with unique properties that can be exploited for medicinal chemistry applications. This electronic diversity enables fine-tuning of molecular properties through strategic substitution patterns, allowing medicinal chemists to optimize compounds for specific therapeutic applications while maintaining favorable pharmacokinetic characteristics.
| Structural Feature | Contribution to Medicinal Chemistry |
|---|---|
| Bicyclic Framework | Provides conformational rigidity for enhanced target binding |
| Nitrogen Heteroatoms | Enable hydrogen bonding and electrostatic interactions |
| Electronic Diversity | Allows fine-tuning of molecular properties |
| Substitution Sites | Facilitate structure-activity relationship optimization |
| Aromatic Character | Enhances metabolic stability and membrane permeability |
The aromatic character of pyrazolo[1,5-a]pyrimidines contributes to their pharmaceutical utility by providing metabolic stability and favorable pharmacokinetic properties. The delocalized pi-electron system within the bicyclic framework resists metabolic degradation, potentially extending compound half-lives and improving bioavailability. Additionally, the planar geometry of these heterocycles facilitates membrane permeation and tissue distribution, characteristics that are essential for pharmaceutical efficacy. These structural advantages have made pyrazolo[1,5-a]pyrimidines attractive scaffolds for developing compounds with improved drug-like properties compared to non-heterocyclic alternatives.
Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery
The historical development of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery represents a fascinating evolution from initial synthetic investigations to contemporary pharmaceutical applications. Early research into these bicyclic heterocycles emerged during the late twentieth century, driven by the recognition that fused pyrazole-pyrimidine systems could provide unique biological properties distinct from their individual component rings. The systematic exploration of pyrazolo[1,5-a]pyrimidine chemistry accelerated as researchers discovered the scaffold's remarkable versatility and its potential for generating compounds with diverse therapeutic activities.
The breakthrough discovery of zaleplon marked a pivotal moment in the pharmaceutical development of pyrazolo[1,5-a]pyrimidine derivatives. Zaleplon, developed by King Pharmaceuticals and approved for medical use in the United States in 1999, demonstrated the clinical viability of this heterocyclic scaffold as a sedative-hypnotic agent for treating insomnia. This compound's success validated the pyrazolo[1,5-a]pyrimidine framework as a privileged structure capable of producing clinically effective medications, stimulating further research into related derivatives and expanding the scope of their therapeutic applications.
Following zaleplon's success, pharmaceutical research expanded to explore other pyrazolo[1,5-a]pyrimidine derivatives with different therapeutic targets. Indiplon emerged as another significant development in this field, representing an unmarketed nonbenzodiazepine hypnotic sedative that was developed in both immediate-release and modified-release formulations for sleep onset and maintenance. Although indiplon ultimately did not reach market approval, its development provided valuable insights into the structure-activity relationships of pyrazolo[1,5-a]pyrimidine-based hypnotics and contributed to the understanding of how structural modifications could influence pharmacokinetic properties and therapeutic efficacy.
| Compound | Development Timeline | Therapeutic Application | Clinical Status |
|---|---|---|---|
| Zaleplon | 1990s-1999 | Sedative-hypnotic for insomnia | FDA approved |
| Indiplon | 1980s-2007 | Sleep onset and maintenance | Development discontinued |
| Ocinaplon | 2000s-2010s | Anxiolytic agent | Development discontinued |
The investigation of ocinaplon represented another significant milestone in the historical development of pyrazolo[1,5-a]pyrimidine pharmaceuticals. This anxiolytic compound in the pyrazolopyrimidine family demonstrated a pharmacological profile similar to benzodiazepines but with predominantly anxiolytic properties and relatively minimal sedative or amnestic effects. Although development of ocinaplon was ultimately discontinued due to liver complications observed in Phase III clinical trials, its research contributed substantially to understanding the scaffold's potential for selective modulation of gamma-aminobutyric acid receptor subtypes and its applications in anxiety disorders.
Contemporary research into pyrazolo[1,5-a]pyrimidine derivatives has expanded beyond central nervous system applications to encompass a broad range of therapeutic areas. Recent investigations have explored these compounds as anticancer agents, anti-infectious therapeutics, anti-inflammatory medications, and enzyme inhibitors targeting various biological pathways. The historical progression from initial synthetic studies to contemporary pharmaceutical applications demonstrates the enduring value of this heterocyclic scaffold and its continued relevance in modern drug discovery efforts. This evolution reflects the growing sophistication of medicinal chemistry approaches and the increasing recognition of pyrazolo[1,5-a]pyrimidines as versatile platforms for developing innovative therapeutic agents.
属性
IUPAC Name |
ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCCLKBQTWLQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Pyrazole-Acetoacetate Cyclization
The foundational synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation between 5-aminopyrazole precursors and β-diketones. In a seminal study, ethyl acetoacetate was reacted with 5-amino-4-pyrazolecarbonitrile (XIV) in refluxing glacial acetic acid for three hours to yield 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (XV). While this method primarily targets 3-substituted derivatives, analogous strategies can be adapted for 2-carboxylates by modifying the substitution pattern of the pyrazole precursor. For instance, substituting ethyl acetoacetate with acetylacetone in ethanol containing piperidine facilitates the formation of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (XVI). Adapting this protocol to prioritize ester formation at the 2-position requires strategic selection of starting materials, such as pyrazole derivatives with pre-installed ester groups.
Decarboxylation and Functional Group Interconversion
Post-cyclization modifications are critical for introducing methyl groups at the 5- and 7-positions. Saponification of ester XVI with aqueous sodium hydroxide yields carboxylic acid XVII, which undergoes decarboxylation at 200°C or in 40% sulfuric acid to produce 5,7-dimethylpyrazolo[1,5-a]pyrimidine (XVIII). Re-esterification of the decarboxylated product with ethyl chloroformate under basic conditions could theoretically yield the target 2-carboxylate, though this remains speculative without direct experimental validation.
Biginelli-Type Multicomponent Reactions
Catalyst-Free Three-Component Synthesis
A novel approach involves uncatalyzed ternary condensation of aminopyrazoles, aldehydes, and active methylene compounds in dimethylformamide (DMF). For example, heating equimolar amounts of 5-aminopyrazole, benzaldehyde, and ethyl acetoacetate in DMF at reflux for 20 minutes generates 4,7-dihydropyrazolo[1,5-a]pyrimidine intermediates, which are subsequently oxidized to aromatic derivatives. While this method primarily yields 3-carbonitrile-substituted products, substituting ethyl acetoacetate with acetylacetone and optimizing the solvent system (e.g., using methanol for precipitation) could redirect selectivity toward the 2-carboxylate isomer.
Role of Solvent and Temperature
Solvent polarity significantly impacts reaction outcomes. In ethanol under acid catalysis (HCl), the same three-component reaction predominantly forms pyrazolo[1,5-a]pyrimidine-5(4H)-one-3-carbonitrile (5). Conversely, DMF promotes the formation of dihydropyrazolo intermediates, which can be dehydrogenated using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield fully aromatic systems. This solvent-dependent selectivity underscores the importance of reaction media in directing ester group placement.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the discussed methods:
EAA = Ethyl acetoacetate; STAB = Sodium triacetoxyborohydride
Challenges and Optimization Opportunities
Regioselectivity in Ester Formation
A persistent challenge lies in controlling ester group regiochemistry. While cyclocondensation favors 3-carboxylates, achieving 2-carboxylates may require sterically hindered pyrazole precursors or directing groups. Computational studies predicting transition state geometries could guide reagent selection to favor 2-substitution.
Scalability and Purification
Multi-step syntheses, though versatile, suffer from cumulative yield losses. For instance, the four-step sequence in Section 3.1 has a theoretical maximum yield of 34% (0.99 × 0.46 × 0.84 × 0.89). Streamlining this process via one-pot reactions or tandem catalysis could enhance efficiency.
化学反应分析
3.1. Reduction Reactions
One notable reaction is the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. This process can lead to the formation of two pairs of geometric isomers: syn and anti configurations. The reduction typically occurs in ethanol or methanol and can yield high total yields (up to 95% in methanol) .
Table 1: Reduction Conditions and Yields
| Solvent | Yield (%) |
|---|---|
| Methanol | 95 |
| Ethanol | 85 |
3.2. Cyclization Reactions
Cyclization reactions are critical for synthesizing various derivatives of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate. The cyclocondensation reaction between amino groups of pyrazoles and enaminones or chalcones can efficiently form the desired pyrazolo[1,5-a]pyrimidine core structure .
3.3. Condensation Reactions
Condensation reactions involving β-dicarbonyl compounds are frequently employed to synthesize pyrazolo[1,5-a]pyrimidines. Here, the nucleophilic attack by the amino group on the carbonyl carbon leads to cyclization and formation of the pyrimidine ring under acidic or basic conditions .
Structural Characterization
The structural elucidation of synthesized compounds often employs techniques such as NMR spectroscopy and mass spectrometry. For instance:
- NMR Analysis : NMR spectra provide insights into conformational stability and interproton distances within the bicyclic core.
- Mass Spectrometry : This technique confirms the molecular weight and structural integrity of synthesized products.
科学研究应用
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique photophysical properties
作用机制
The mechanism of action of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
相似化合物的比较
Substituent Effects on Reactivity and Physicochemical Properties
Key Observations :
- Chlorine vs. Methyl Substitutents : Dichloro derivatives (e.g., ) exhibit higher electrophilicity, making them suitable for cross-coupling reactions, whereas dimethyl analogs (target compound) prioritize stability and lipophilicity.
- Core Heterocycle Variation : Replacement of the pyrazolo ring with a triazolo system () alters electronic properties and steric hindrance, impacting interactions with biological targets.
Key Insights :
- The ethyl ester group in the target compound is a critical handle for derivatization, enabling conversion to amides or carboxylic acids for enhanced bioavailability .
- Chlorinated analogs (e.g., ) are intermediates for Pd-catalyzed cross-coupling, expanding structural diversity .
Comparative Analysis :
- Methyl groups in the target compound improve membrane permeability, critical for intracellular kinase targeting .
- Dichloro derivatives () show broader antimicrobial efficacy but may exhibit higher toxicity due to reactive Cl substituents.
Physicochemical and Spectroscopic Properties
Notable Differences:
生物活性
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EDMPC) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
EDMPC belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a bicyclic structure that includes both pyrazole and pyrimidine rings. The compound features methyl groups at the 5 and 7 positions of the pyrazole ring and an ethyl ester group at the 2 position of the pyrimidine ring. These structural characteristics contribute to its reactivity and interactions with biological targets.
Anticancer Properties
EDMPC has been investigated for its potential as an anticancer agent . Research indicates that it acts as an inhibitor of RUVBL1 and RUVBL2 ATPases, which play crucial roles in cancer cell proliferation and survival. These ATPases are implicated in various cancer types, making EDMPC a candidate for further therapeutic development against malignancies .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Key Findings | Cancer Type |
|---|---|---|
| Inhibition of RUVBL1 and RUVBL2 ATPases | Various | |
| Potential for selective inhibition of tumor growth | Breast cancer models |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , particularly in pathways associated with tumor progression. Its ability to interact with specific proteins involved in cellular processes positions it as a valuable scaffold for drug design aimed at targeting these enzymes .
The precise mechanism of action for EDMPC remains under investigation. However, it is suggested that the compound may undergo dearomatization, resulting in the formation of both syn and anti-configured isomers. This structural variability could lead to different pharmacological profiles depending on the isomer formed .
Biochemical Pathways
Current research has not fully elucidated the biochemical pathways affected by EDMPC. However, its potential to form multiple isomers during reduction suggests a complex interaction with biological systems that warrants further study .
Case Studies
Several studies have highlighted the biological activity of EDMPC:
- Antibacterial Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including EDMPC, exhibited significant antibacterial properties against various bacterial strains .
- Anti-inflammatory Effects : Research indicated that related compounds showed notable anti-inflammatory activity by inhibiting COX-2 enzymes, suggesting that EDMPC may also possess similar properties .
Future Directions
The ongoing exploration of EDMPC's biological activity emphasizes its potential in drug development. Future research should focus on:
- Detailed Mechanistic Studies : Understanding how EDMPC interacts at the molecular level with targeted enzymes and pathways.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the EDMPC structure influence its biological activity.
常见问题
Q. What are the standard synthetic routes for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with pentane-2,4-dione in acetic acid under reflux to form the pyrazolo[1,5-a]pyrimidine core . Optimization involves adjusting temperature (e.g., 100–110°C), solvent (e.g., ethanol/acetic acid mixtures), and stoichiometry of reagents. Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate) or recrystallization (cyclohexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Key signals include methyl groups (δ ~2.5–2.7 ppm in 1H NMR; δ ~16–24 ppm in 13C NMR) and the ester carbonyl (δ ~160–164 ppm in 13C NMR) .
- LC-MS : Molecular ion peaks (e.g., m/z 271 [M⁺] for derivatives) confirm molecular weight .
- IR : Ester C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) are diagnostic .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential volatile byproducts.
- Dispose of waste via approved biological/chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the pyrazolo[1,5-a]pyrimidine scaffold undergo dearomatization, and what are the implications for isomer formation?
Reduction with NaBH4 in methanol catalyzed by NaOMe can dearomatize the pyrimidine ring, producing geometric isomers. NMR studies reveal distinct conformational lability: cis and trans isomers show splitting patterns in 1H NMR (e.g., δ 7.10–8.50 ppm for aromatic protons) . Computational modeling (DFT) helps predict isomer stability and reaction pathways .
Q. What methodological challenges arise in functionalizing the 2-carboxylate group, and how can regioselectivity be controlled?
Substitution at the 2-position competes with ring-opening reactions. To enhance regioselectivity:
Q. How does this compound serve as a precursor for PET radiotracers targeting neurodegenerative or inflammatory diseases?
Derivatives like [11C]DPA-713 (N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide) bind to translocator protein (TSPO) in activated microglia. Key modifications include:
- Introducing 18F/11C isotopes via stannyl or iodophenyl intermediates .
- Optimizing lipophilicity (logP ~2–3) to enhance blood-brain barrier penetration .
- Validate specificity via competitive binding assays (e.g., PK11195 displacement) .
Data Contradiction and Resolution
Q. Conflicting reports exist on the reduction of the pyrimidine ring. How can researchers reconcile these discrepancies?
While NaBH4/MeOH typically reduces carbonyl groups, pyrazolo[1,5-a]pyrimidines resist reduction under these conditions, instead undergoing dearomatization. Contradictions arise from solvent choice (e.g., ethanol vs. methanol) or catalyst (NaOMe vs. LiAlH4). Systematic screening of reductants (e.g., LiAlH4, BH3·THF) and reaction monitoring (NMR, MS) clarifies product profiles .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
